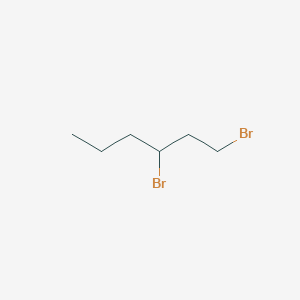

1,3-Dibromohexane

Description

BenchChem offers high-quality 1,3-Dibromohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,3-dibromohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTSGRVTBHQZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Mechanism of 1,3-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromohexane, a valuable building block in organic synthesis. The document details plausible synthetic routes, reaction mechanisms, and experimental protocols, designed for an audience with a strong background in chemistry.

Introduction

1,3-Dibromohexane is a dihalogenated alkane that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The presence of two bromine atoms at the 1 and 3 positions allows for a range of subsequent chemical transformations, making it a versatile precursor for the introduction of different functional groups and the construction of complex molecular architectures. This guide will focus on the most probable and efficient methods for its laboratory-scale synthesis, with a primary focus on the conversion of 1,3-hexanediol (B1295985).

Synthetic Routes

The most direct and practical approach for the synthesis of 1,3-dibromohexane is the substitution reaction of 1,3-hexanediol with a suitable brominating agent. Other potential but less selective methods, such as the free-radical bromination of hexane, are generally not preferred due to the formation of a complex mixture of isomers and polybrominated products.

From 1,3-Hexanediol

The conversion of 1,3-hexanediol to 1,3-dibromohexane can be achieved using several established methods for the bromination of alcohols. The primary methods include reaction with hydrogen bromide, phosphorus tribromide, or via the Appel reaction.

Primary Synthetic Route: Reaction with Hydrogen Bromide (HBr)

Reacting 1,3-hexanediol with a concentrated aqueous solution of hydrobromic acid is a common and cost-effective method. The reaction typically requires heating to drive the substitution of both hydroxyl groups. To favor the formation of the dibromide over the monobrominated intermediate, an excess of HBr is often used, and the water formed during the reaction can be removed using a Dean-Stark apparatus.

Alternative Methods:

-

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction generally proceeds under milder conditions than with HBr and avoids carbocation rearrangements.[1]

-

Appel Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild conditions.[2] It is known for its high yields and stereospecificity (inversion of configuration).

Reaction Mechanisms

The mechanism of the bromination of 1,3-hexanediol depends on the chosen reagent.

Mechanism of Bromination with HBr

The reaction of a secondary alcohol like 1,3-hexanediol with HBr likely proceeds through an S(_N)1 or S(_N)2 mechanism. Given that secondary carbocations are relatively stable, an S(_N)1 pathway is plausible, especially under forcing conditions. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to form a secondary carbocation. This carbocation is then attacked by a bromide ion. This process occurs at both hydroxyl groups to yield 1,3-dibromohexane.

Caption: S(_N)1 mechanism for the bromination of 1,3-hexanediol with HBr.

Mechanism of Bromination with PBr₃

The reaction of alcohols with phosphorus tribromide is a classic example of an S(_N)2 reaction.[1][3] The mechanism involves the initial reaction of the alcohol with PBr₃ to form a protonated dibromophosphite ester, which is an excellent leaving group. A bromide ion, generated in the first step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that center. This process is repeated for the second hydroxyl group.

Caption: S(_N)2 mechanism for the synthesis of 1,3-dibromohexane using PBr₃.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of 1,3-dibromohexane from 1,3-hexanediol.

Synthesis using Hydrobromic Acid

Materials:

-

1,3-Hexanediol

-

48% Hydrobromic acid

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-hexanediol (1.0 eq), toluene, and an excess of 48% hydrobromic acid (2.5 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 1,3-dibromohexane.

Synthesis using Phosphorus Tribromide

Materials:

-

1,3-Hexanediol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,3-hexanediol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (0.8 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes. The values are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

| Parameter | HBr Method | PBr₃ Method | Appel Reaction |

| Starting Material | 1,3-Hexanediol | 1,3-Hexanediol | 1,3-Hexanediol |

| Reagents | 48% HBr, H₂SO₄ | PBr₃ | CBr₄, PPh₃ |

| Solvent | Toluene | Diethyl ether | Dichloromethane |

| Reaction Temperature | Reflux | 0 °C to RT | 0 °C to RT |

| Reaction Time | 4-12 hours | 2-6 hours | 1-4 hours |

| Typical Yield | 60-75% | 70-85% | 80-95% |

| Purity (after purification) | >95% | >97% | >98% |

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of 1,3-dibromohexane from 1,3-hexanediol is outlined below.

Caption: General experimental workflow for 1,3-dibromohexane synthesis.

Conclusion

This guide has outlined the primary synthetic routes for the preparation of 1,3-dibromohexane, with a focus on the bromination of 1,3-hexanediol. The choice of method will depend on factors such as available reagents, desired yield, and scalability. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. It is crucial to adhere to all laboratory safety procedures when handling the corrosive and hazardous reagents mentioned in this document.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromohexane is a halogenated alkane with the molecular formula C6H12Br2. As a difunctionalized hexane, it holds potential as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the development of novel pharmaceutical compounds and other advanced materials necessitates a thorough understanding of its physical characteristics. This guide summarizes the predicted physical properties of 1,3-dibromohexane and provides detailed, generalized experimental protocols for their empirical determination.

Core Physical Properties (Predicted)

The physical properties of 1,3-dibromohexane have been estimated using computational models. These predicted values offer a valuable baseline for experimental design and safety considerations.

| Property | Predicted Value |

| Molecular Weight | 243.97 g/mol [1] |

| Density | 1.586 g/cm³ (predicted) |

| Boiling Point | 215.3 ± 14.0 °C at 760 mmHg (predicted) |

| Refractive Index | 1.507 (predicted) |

| Flash Point | 84.0 ± 20.4 °C (predicted) |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C (predicted) |

| LogP | 3.4 (predicted)[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of liquid organic compounds such as 1,3-dibromohexane.

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or, more simply, by measuring the mass of a known volume.

Methodology:

-

Preparation: Ensure the glassware (a graduated cylinder or pycnometer and a beaker) is clean and dry.

-

Tare Mass: Place the empty, dry graduated cylinder on an analytical balance and record its mass.

-

Volume Measurement: Carefully add a specific volume of 1,3-dibromohexane (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass Measurement: Place the graduated cylinder containing the 1,3-dibromohexane on the analytical balance and record the total mass.

-

Calculation:

-

Subtract the mass of the empty graduated cylinder from the total mass to find the mass of the 1,3-dibromohexane.

-

Divide the mass of the liquid by the measured volume to calculate the density (ρ = m/V).

-

-

Replication: Repeat the measurement at least three times to ensure accuracy and calculate the average density.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common technique for determining the boiling point of a small sample of liquid.

Methodology:

-

Sample Preparation: Add a small amount (0.5-1 mL) of 1,3-dibromohexane to a small test tube.

-

Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the heat is applied to the side arm.

-

Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Temperature Reading: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

-

Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess the purity of a liquid. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of 1,3-dibromohexane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

-

Observation: Look through the eyepiece and adjust the knobs to bring the dividing line between the light and dark fields into sharp focus and on the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Temperature Correction: If the measurement is not performed at the standard temperature (20°C), a correction factor may need to be applied.

-

Cleaning: Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

Safety and Handling

As a halogenated organic compound, 1,3-dibromohexane should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While experimental data on the physical properties of 1,3-dibromohexane is limited, computational predictions provide a solid foundation for its use in research and development. The standardized protocols outlined in this guide offer a clear path for the empirical validation of these properties, enabling scientists and drug development professionals to confidently incorporate this compound into their synthetic and analytical workflows.

References

An In-depth Technical Guide to 1,3-Dibromohexane Isomers

Introduction: The term "1,3-dibromohexane" can refer to two distinct chemical compounds: the linear 1,3-dibromohexane and the cyclic 1,3-dibromocyclohexane (B3263359). Due to this ambiguity, this technical guide provides a comprehensive overview of both isomers, detailing their chemical identifiers, physical and chemical properties, representative synthesis protocols, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Part 1: 1,3-Dibromohexane (Linear)

The linear isomer, 1,3-dibromohexane, is a less commonly documented compound compared to its cyclic counterpart. It is characterized by a six-carbon aliphatic chain with bromine atoms attached to the first and third carbon atoms.

Identifiers and Chemical Properties

Table 1: Identifiers for 1,3-Dibromohexane

| Identifier | Value |

| CAS Number | 51104-99-5[1][2] |

| Molecular Formula | C₆H₁₂Br₂[1][2] |

| Molecular Weight | 243.97 g/mol [2] |

| IUPAC Name | 1,3-Dibromohexane |

| Canonical SMILES | CCCC(Br)CCBr |

| InChI | InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 |

| InChIKey | BMTSGRVTBHQZOB-UHFFFAOYSA-N |

Table 2: Computed Physical Properties of 1,3-Dibromohexane

| Property | Value |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 4 |

| Exact Mass | 241.93058 Da |

| Monoisotopic Mass | 241.93058 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 8 |

| Complexity | 45.8 |

Note: The properties in Table 2 are computationally predicted and have not been experimentally verified in readily available literature.

Synthesis and Reactivity

Experimental Protocols:

A specific, detailed experimental protocol for the synthesis of 1,3-dibromohexane is not well-documented in common chemical literature. However, a plausible synthetic route would involve the bromination of 1,3-hexanediol (B1295985) using a suitable brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids. Another potential route could be the anti-Markovnikov addition of hydrogen bromide to hex-1-en-3-ol followed by substitution of the hydroxyl group, or a two-step process starting from a suitable unsaturated precursor.

Reactivity:

The reactivity of 1,3-dibromohexane is dictated by the two carbon-bromine bonds. The bromine at the 1-position is a primary alkyl halide, while the bromine at the 3-position is a secondary alkyl halide. This difference in substitution will influence the rates and mechanisms of nucleophilic substitution and elimination reactions. The primary bromide is more susceptible to Sₙ2 reactions, while the secondary bromide can undergo both Sₙ1 and Sₙ2 reactions, as well as E1 and E2 eliminations, depending on the reaction conditions (nucleophile/base strength, solvent, temperature). Intramolecular reactions, such as cyclization to form a substituted cyclopropane (B1198618) or cyclopentane, may also be possible under certain conditions.

Safety and Handling

Part 2: 1,3-Dibromocyclohexane (Cyclic)

1,3-Dibromocyclohexane is a cyclic compound that exists as cis and trans stereoisomers. Its conformational properties, particularly the preference for the diequatorial conformation in the trans isomer to minimize steric hindrance, significantly influence its reactivity.

Identifiers and Chemical Properties

Table 3: Identifiers for 1,3-Dibromocyclohexane

| Identifier | Value |

| CAS Number | 3725-17-5[3][4] |

| Molecular Formula | C₆H₁₀Br₂[3][4] |

| Molecular Weight | 241.95 g/mol [5][6] |

| IUPAC Name | 1,3-Dibromocyclohexane[5] |

| Canonical SMILES | C1CC(CC(C1)Br)Br[5] |

| InChI | InChI=1S/C6H10Br2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2[4][5] |

| InChIKey | IHAGUHVDXDPWCN-UHFFFAOYSA-N[7] |

Table 4: Physical Properties of 1,3-Dibromocyclohexane

| Property | Value | Source |

| Boiling Point | 224.6 ± 23.0 °C at 760 mmHg | Predicted[8] |

| Density | 1.8 ± 0.1 g/cm³ | Predicted[8] |

| Flash Point | 94.8 ± 21.9 °C | Predicted[8] |

| Refractive Index | 1.553 | Predicted[8] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | Predicted[8] |

| logP | 3.17 | Predicted[8] |

Synthesis and Reactivity

Experimental Protocols:

Representative Synthesis: Bromination of Cyclohexene (B86901) to 1,2-Dibromocyclohexane [9]

-

Materials:

-

Cyclohexene (1.5 moles)

-

Carbon tetrachloride (445 mL total)

-

Absolute alcohol (15 mL)

-

Bromine (1.3 moles)

-

Ice-salt bath

-

2-L three-necked, round-bottomed flask with a separatory funnel, mechanical stirrer, and thermometer

-

1-L modified Claisen flask

-

-

Procedure:

-

A solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol is placed in the three-necked flask.

-

The flask is cooled in an ice-salt bath to -5°C with stirring.

-

A solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride is added from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C. This addition takes approximately three hours.

-

After the addition is complete, the reaction mixture is transferred to a Claisen flask.

-

Carbon tetrachloride and excess cyclohexene are distilled off using a water bath.

-

The product is then distilled under reduced pressure using an oil bath. The fraction boiling at 99–103°C/16 mm is collected.

-

-

Yield: Approximately 95% of the theoretical amount.

Reactivity and Dehydrobromination:

The reactivity of 1,3-dibromocyclohexane is influenced by its stereochemistry. The trans isomer, which predominantly exists in a diequatorial conformation, is more stable.[8] Elimination reactions (dehydrobromination) are significant reactions for dibromocyclohexanes. Treatment of vicinal dibromides (like 1,2-dibromocyclohexane) with a strong base can lead to the formation of a cyclohexadiene.[10][11] For 1,3-dibromocyclohexane, elimination of two molecules of HBr would also lead to the formation of 1,3-cyclohexadiene. The mechanism is typically an E2 elimination, which requires an anti-periplanar arrangement of a proton and the leaving group (bromine). The feasibility and rate of this reaction depend on the availability of abstractable protons in the correct stereochemical orientation.

Safety and Handling

Mandatory Visualizations

Chemical Structures

References

- 1. 1,3-Dibromocyclohexane | 3725-17-5 [chemicalbook.com]

- 2. 1,3-Dibromo-hexane [sigmaaldrich.com]

- 3. fiveable.me [fiveable.me]

- 4. Page loading... [guidechem.com]

- 5. 1,3-Dibromocyclohexane | C6H10Br2 | CID 557100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexane, 1,3-dibromo- (CAS 3725-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Cyclohexane, 1,3-dibromo- [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,3-Dibromohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally-derived public data for this specific compound, this guide leverages predictive models and an analysis of characteristic spectral features based on its chemical structure.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,3-Dibromohexane. These predictions are based on established principles of spectroscopy and computational chemistry software.

Table 1: Predicted ¹H NMR Data for 1,3-Dibromohexane

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H on C1 (-CH₂Br) | 3.5 - 3.7 | Triplet | 2H |

| H on C2 (-CH₂-) | 2.1 - 2.3 | Multiplet | 2H |

| H on C3 (-CHBr-) | 4.1 - 4.3 | Multiplet | 1H |

| H on C4 (-CH₂-) | 1.7 - 1.9 | Multiplet | 2H |

| H on C5 (-CH₂-) | 1.4 - 1.6 | Multiplet | 2H |

| H on C6 (-CH₃) | 0.9 - 1.1 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for 1,3-Dibromohexane

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | 35 - 40 |

| C2 (-CH₂-) | 40 - 45 |

| C3 (-CHBr-) | 55 - 60 |

| C4 (-CH₂-) | 30 - 35 |

| C5 (-CH₂-) | 20 - 25 |

| C6 (-CH₃) | 10 - 15 |

Table 3: Predicted Key IR Absorptions for 1,3-Dibromohexane

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C-H (Alkyl) | 1375 - 1470 | Bending |

| C-Br | 500 - 600 | Stretching |

Table 4: Predicted Mass Spectrometry Fragmentation for 1,3-Dibromohexane

| m/z Value | Proposed Fragment | Notes |

| 242/244/246 | [C₆H₁₂Br₂]⁺ (Molecular Ion) | Isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 163/165 | [C₆H₁₂Br]⁺ | Loss of one bromine atom. |

| 83 | [C₆H₁₁]⁺ | Loss of two bromine atoms. |

| 41 | [C₃H₅]⁺ | Alkyl fragment. |

Experimental Protocols

The following are general experimental protocols for obtaining the types of spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dibromohexane in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Place the sample in a standard 5 mm NMR tube. The spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary, and a larger number of scans is required due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As 1,3-Dibromohexane is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The standard electron energy is typically 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of 1,3-Dibromohexane and a conceptual workflow for its spectroscopic analysis.

Caption: Chemical structure of 1,3-Dibromohexane.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Solubility of 1,3-Dibromohexane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromohexane. Due to the scarcity of publicly available quantitative data, this document focuses on qualitative solubility predictions based on physicochemical principles and provides a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents.

Introduction to 1,3-Dibromohexane

1,3-Dibromohexane is a halogenated alkane with the chemical formula C₆H₁₂Br₂. Its structure consists of a six-carbon chain with bromine atoms attached to the first and third carbon atoms. The presence of two bromine atoms significantly influences its physical and chemical properties, including its polarity and, consequently, its solubility in various solvents. Understanding the solubility of 1,3-Dibromohexane is critical for its application in organic synthesis, where it may serve as a reactant, intermediate, or building block in the development of pharmaceutical compounds and other complex molecules. Proper solvent selection is paramount for reaction kinetics, purification processes, and formulation.

Predicted Solubility Profile of 1,3-Dibromohexane

Based on the principle of "like dissolves like," the solubility of a compound is largely determined by the similarity of its polarity to that of the solvent. 1,3-Dibromohexane, with its alkyl chain and two polar carbon-bromine bonds, is considered a relatively nonpolar to weakly polar molecule. This structural characteristic suggests that it will be miscible with or soluble in a wide range of common organic solvents and insoluble in highly polar solvents like water.

The following table summarizes the expected qualitative solubility of 1,3-Dibromohexane in various classes of organic solvents. This information is inferred from the solubility behavior of structurally similar compounds such as 1,6-dibromohexane (B150918) and 1,3-dibromopropane.[1][2] For these related compounds, it is generally reported that they are soluble in nonpolar solvents and exhibit low solubility in water.[1][2]

Table 1: Predicted Qualitative Solubility of 1,3-Dibromohexane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble / Miscible | The alkyl chain of the alcohol can interact with the hexane (B92381) backbone of 1,3-dibromohexane, while the polar hydroxyl group can have some interaction with the polar C-Br bonds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers are relatively nonpolar and can effectively solvate the nonpolar hexane chain. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble / Miscible | Ketones have intermediate polarity and are generally good solvents for a wide range of organic compounds. |

| Esters | Ethyl acetate | Soluble / Miscible | The polarity of esters is suitable for dissolving weakly polar compounds like 1,3-dibromohexane. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | These nonpolar solvents are expected to readily dissolve the nonpolar hydrocarbon portion of 1,3-dibromohexane. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | The presence of halogen atoms in both the solute and solvent leads to favorable dipole-dipole interactions. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Soluble / Miscible | As a substituted hexane, 1,3-dibromohexane is expected to be highly soluble in nonpolar hydrocarbon solvents due to similar intermolecular forces. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderately Soluble | While these solvents are highly polar, they can often dissolve a wide range of organic compounds. |

| Water | H₂O | Insoluble | The significant difference in polarity between the nonpolar 1,3-dibromohexane and the highly polar water results in very low solubility. |

Note: This table provides a qualitative prediction. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 1,3-Dibromohexane in a specific organic solvent using the widely accepted shake-flask method.[3][4][5] This method is suitable for establishing the equilibrium solubility of a liquid solute in a liquid solvent.

Materials and Equipment

-

1,3-Dibromohexane (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 10 mL)

-

Volumetric flasks and pipettes (Class A)

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically resistant, e.g., PTFE, 0.22 µm)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) or other suitable analytical instrument (e.g., HPLC)

-

Autosampler vials for GC/HPLC analysis

Experimental Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 1,3-Dibromohexane in the chosen solvent of known concentrations. These standards will be used to create a calibration curve for quantitative analysis.

-

The concentration range of the standards should bracket the expected solubility of 1,3-Dibromohexane. A preliminary rough determination can help in setting this range.

-

-

Equilibration:

-

Add a known volume (e.g., 5 mL) of the organic solvent to several vials.

-

Add an excess amount of 1,3-Dibromohexane to each vial. The presence of a separate, undissolved phase of 1,3-Dibromohexane should be visible after initial mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.[4][5] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of 1,3-Dibromohexane in the solvent phase remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., several hours) to allow for the separation of the two phases.

-

Alternatively, to expedite phase separation and remove any fine droplets, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with 1,3-Dibromohexane) using a syringe.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any undissolved microdroplets or impurities.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using a calibrated analytical method (e.g., GC-FID).

-

Determine the concentration of 1,3-Dibromohexane in the saturated solvent phase by using the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility as the average concentration from at least three replicate experiments.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1,3-Dibromohexane.

Caption: Workflow for determining the solubility of 1,3-Dibromohexane.

Conclusion

While quantitative solubility data for 1,3-Dibromohexane in common organic solvents is not readily found in the literature, its molecular structure allows for reliable qualitative predictions. It is expected to be soluble in a wide array of nonpolar and weakly polar organic solvents. For drug development and chemical synthesis applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The shake-flask method, coupled with appropriate analytical techniques, will yield accurate and reproducible data, enabling informed decisions in solvent selection and process optimization.

References

An In-depth Technical Guide to the Stereoisomers of 1,3-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dibromohexane, a halogenated alkane with potential applications in organic synthesis and as a building block for more complex molecules. This document will cover the stereochemical possibilities, the relationships between the isomers, their physicochemical properties, and detailed, plausible experimental protocols for their synthesis and separation.

Stereochemistry of 1,3-Dibromohexane

1,3-Dibromohexane possesses two chiral centers at carbon atoms 1 and 3. The presence of two stereocenters gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(1R, 3R)-1,3-dibromohexane

-

(1S, 3S)-1,3-dibromohexane

-

(1R, 3S)-1,3-dibromohexane

-

(1S, 3R)-1,3-dibromohexane

The pair of (1R, 3R) and (1S, 3S) are enantiomers of each other, as are the (1R, 3S) and (1S, 3R) pair. The relationship between any enantiomeric pair and the other is diastereomeric. For instance, (1R, 3R)-1,3-dibromohexane is a diastereomer of (1R, 3S)-1,3-dibromohexane.

Physicochemical Properties

| Property | (3R)-1,3-dibromohexane (Computed) |

| Molecular Formula | C6H12Br2 |

| Molecular Weight | 243.97 g/mol |

| Exact Mass | 241.93058 Da |

| Monoisotopic Mass | 241.93058 Da |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 8 |

Data sourced from PubChem CID 129370857.[1]

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and chiral separation of 1,3-dibromohexane stereoisomers. These are based on established methods for similar compounds and should serve as a robust starting point for laboratory work.

Synthesis of Racemic 1,3-Dibromohexane

A plausible route to a racemic mixture of 1,3-dibromohexane stereoisomers is via the bromination of 3-hexanol (B165604).

Reaction: CH3CH2CH2CH(OH)CH2CH3 + PBr3 → CH3CH2CH2CH(Br)CH2CH2Br + H3PO3

Materials:

-

3-Hexanol

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture over ice water to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield racemic 1,3-dibromohexane.

Chiral Separation of Stereoisomers by HPLC

The separation of the enantiomeric pairs can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (B130326)

-

Sample of racemic 1,3-dibromohexane

Procedure (Screening Protocol):

-

Sample Preparation: Prepare a dilute solution of the racemic 1,3-dibromohexane mixture in the mobile phase (e.g., 1 mg/mL).

-

Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 99:1 n-hexane:isopropanol) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Injection: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.

-

Elution and Detection: Elute the sample with the mobile phase and monitor the effluent with a UV detector at a low wavelength (e.g., 210 nm), as alkyl halides have weak chromophores.

-

Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., increase the percentage of isopropanol in increments of 1-2%) and the flow rate to optimize the resolution between the stereoisomers. Different chiral columns may also be screened to find the most effective stationary phase.

Spectroscopic Characterization

The structure of the synthesized 1,3-dibromohexane can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple stereoisomers and overlapping signals. Key signals would include multiplets in the regions corresponding to protons on carbons bearing bromine atoms (bromomethine and bromomethylene groups).

-

13C NMR: The carbon NMR spectrum should show distinct signals for the six carbon atoms. The signals for the carbons bonded to bromine will be shifted downfield. The number of signals may be indicative of the number of stereoisomers present in the sample.

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br have nearly equal natural abundance). This will result in a triplet of peaks for the molecular ion (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. Fragmentation patterns would involve the loss of bromine atoms and alkyl fragments.

Visualizations

Caption: Stereoisomeric relationships of 1,3-dibromohexane.

Caption: Workflow for the synthesis of racemic 1,3-dibromohexane.

Caption: Workflow for the chiral separation of 1,3-dibromohexane stereoisomers.

References

An In-depth Conformational Analysis of cis-1,3-Dibromohexane

Abstract

This technical guide provides a comprehensive examination of the conformational isomerism of cis-1,3-dibromohexane. The analysis focuses on the stereochemical and energetic properties of its principal chair conformations. Through a detailed evaluation of steric interactions, including 1,3-diaxial strain, this document elucidates the factors governing the conformational equilibrium. Methodologies central to conformational analysis, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, are detailed. All quantitative data are systematically presented, and key relationships are visualized using the DOT language to ensure clarity for researchers, scientists, and professionals in drug development.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic molecules like cyclohexane (B81311) and its derivatives, this analysis is crucial as the spatial orientation of substituents significantly impacts the molecule's stability, reactivity, and physical properties. The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angle strain and torsional strain. In substituted cyclohexanes, the interplay of steric interactions dictates the preference for one chair conformation over another, a phenomenon quantified by concepts such as A-values and 1,3-diaxial interactions.[1][2][3]

For cis-1,3-disubstituted cyclohexanes, the two substituents are on the same face of the ring. This geometric constraint dictates that in the chair conformations, the substituents must be either both in equatorial positions or both in axial positions.[4] This guide will dissect the energetic consequences of these two arrangements for cis-1,3-dibromohexane.

Chair Conformations and Energetic Landscape

The conformational equilibrium of cis-1,3-dibromohexane involves the interconversion, or "ring-flipping," between two distinct chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

-

Diequatorial (e,e) Conformation: In this arrangement, both bromine atoms occupy equatorial positions. Equatorial substituents point away from the ring, minimizing steric hindrance with other atoms on the ring.[2] Consequently, this conformation is significantly more stable.

-

Diaxial (a,a) Conformation: Following a ring flip, the diequatorial conformer converts to the diaxial form, where both bromine atoms occupy axial positions. Axial bonds are parallel to the principal axis of the ring, leading to significant steric strain.[3] This strain arises from two primary sources:

-

1,3-Diaxial Interactions: Each axial bromine atom experiences steric repulsion from the axial hydrogen atoms located three carbons away (at C3 and C5 relative to the substituent).[3][5][6]

-

Syn-Axial Interaction: A particularly severe steric clash occurs between the two large bromine atoms, which are positioned syn-axially to each other. This interaction is highly destabilizing and is analogous to the high-energy syn-pentane interaction.[7] For the similarly structured cis-1,3-dimethylcyclohexane, this diaxial arrangement is profoundly unstable.[7][8]

-

The equilibrium overwhelmingly favors the diequatorial conformation due to the substantial steric strain inherent in the diaxial form.

Figure 1: Conformational equilibrium of cis-1,3-Dibromohexane.

Quantitative Analysis of Conformational Energy

The energy difference between conformers can be estimated by summing the energetic penalties of the destabilizing interactions. The primary tool for this is the "A-value," which represents the Gibbs free energy difference (ΔG) for a substituent between the axial and equatorial positions on a cyclohexane ring.[1]

Data Presentation

The following tables summarize the relevant energetic values used in this analysis.

Table 1: Conformational A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) | Reference(s) |

|---|---|---|

| -H | 0 | - |

| -Br | 0.2 - 0.7 (avg. ~0.43) | [9][10] |

Note: The A-value for bromine is relatively small despite its size due to the longer C-Br bond length (~1.93 Å), which positions the atom further from the ring and reduces interaction with axial hydrogens.[10]

Table 2: Energetic Analysis of cis-1,3-Dibromohexane Conformers

| Conformer | Interaction Type | Energy Contribution (kcal/mol) | Total Strain Energy (kcal/mol) |

|---|---|---|---|

| Diequatorial (e,e) | None | ~0 | ~0 |

| Diaxial (a,a) | 1,3-Diaxial (Br-H) | 2 x (2 x A-value for Br) = 4 x 0.43 | ~5.0+ |

| | 1,3-Syn-Axial (Br-Br) | High (>> 3.3) | |

The total strain for the diaxial conformer is significantly greater than the sum of the Br-H interactions alone. For cis-1,3-dimethylcyclohexane, the total strain is ~5.6 kcal/mol, which includes a severe methyl-methyl syn-axial interaction valued at ~2.0 kcal/mol on top of the standard 1,3-diaxial interactions.[7] Given that bromine is larger than a methyl group, the Br-Br syn-axial repulsion is expected to be even more substantial, making the diaxial conformer highly unfavorable.

Experimental and Computational Protocols

The conformational preferences of substituted cyclohexanes are determined through a combination of experimental techniques and computational modeling.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the foremost experimental method for studying conformational equilibria in solution.[11][12] By analyzing coupling constants and chemical shifts, often at varying temperatures, the populations of different conformers can be determined.

Methodology: Variable-Temperature (VT) NMR

-

Sample Preparation: A solution of cis-1,3-dibromohexane is prepared in a suitable deuterated solvent (e.g., acetone-d₆, dichloromethane-d₂).[13] The choice of solvent is critical as it can influence the conformational equilibrium.

-

Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (~298 K). At this temperature, the ring-flip is rapid on the NMR timescale, resulting in time-averaged signals for the protons.

-

Low-Temperature Analysis: The sample is cooled incrementally inside the NMR probe. Spectra are acquired at various temperatures (e.g., down to 195 K / -78 °C).[13] As the temperature decreases, the rate of ring-flipping slows.

-

Coalescence and Resolution: Below a certain temperature (the coalescence temperature), the single averaged peaks broaden and then resolve into separate, sharp signals corresponding to the individual diaxial and diequatorial conformers.

-

Signal Integration and Analysis:

-

The relative populations of the two conformers are determined by integrating the resolved signals.

-

The equilibrium constant (K_eq) is calculated from these populations.

-

The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RT ln(K_eq) .[3][5]

-

Analysis of proton-proton coupling constants (³J_HH) in the resolved spectra can confirm the axial or equatorial orientation of specific protons, further validating the conformational assignment.[11][14]

-

Computational Protocol: Molecular Modeling

Computational chemistry provides theoretical insight into the energetics of conformations, complementing experimental findings.[15]

Methodology: Energy Minimization and Conformational Search

-

Structure Building: The 3D structures of both the diequatorial and diaxial conformers of cis-1,3-dibromohexane are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., Density Functional Theory (DFT) with a basis set like B3LYP/6-31G* or higher) to find the lowest energy structure for each.

-

Energy Calculation: A single-point energy calculation is performed on each optimized structure to determine its electronic energy.

-

Frequency Calculation: A frequency analysis is performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.

-

Relative Energy Determination: The energy difference (ΔG) between the diaxial and diequatorial conformers is calculated to predict the thermodynamically favored conformer and the equilibrium population, which can then be compared to experimental NMR data.

Figure 2: Workflow for conformational analysis.

Conclusion

The conformational analysis of cis-1,3-dibromohexane demonstrates a strong preference for the diequatorial (e,e) conformation. The alternative diaxial (a,a) conformation is significantly destabilized by severe steric strain, primarily from the 1,3-syn-axial interaction between the two bromine atoms, in addition to standard 1,3-diaxial interactions with ring hydrogens. This energetic preference can be quantified through experimental methods like variable-temperature NMR and corroborated by computational chemistry. The principles outlined in this guide are fundamental to understanding the structure-property relationships in substituted cyclic systems, which is of paramount importance in fields such as medicinal chemistry and materials science.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. trans-dimethylcyclohexane.html [ursula.chem.yale.edu]

- 8. homework.study.com [homework.study.com]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of trans-1,3-Dibromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of trans-1,3-dibromohexane, a halogenated cyclohexane (B81311) derivative. The document elucidates the stereochemical features and energetic properties of its primary conformers. A comprehensive overview of the experimental and computational methodologies employed in its structural determination is presented, supported by quantitative data, detailed protocols, and visual representations of its conformational dynamics. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, where a profound understanding of molecular conformation is paramount for predicting molecular interactions and biological activity.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with their interconversion, is a cornerstone of modern drug design and development. Substituted cyclohexanes, ubiquitous scaffolds in numerous pharmaceutical agents, exist predominantly in chair conformations to alleviate ring strain. The orientation of substituents as either axial or equatorial can dramatically influence a molecule's stability, reactivity, and its ability to bind to biological targets.

trans-1,3-Dibromohexane presents a compelling case study in disubstituted cyclohexane stereochemistry. The trans configuration dictates that the two bromine atoms reside on opposite faces of the cyclohexane ring. This arrangement gives rise to two distinct chair conformations that are in rapid equilibrium at room temperature. A thorough understanding of this equilibrium is essential for predicting the molecule's behavior in various chemical and biological systems.

Conformational Isomers of trans-1,3-Dibromohexane

The predominant conformation of the cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. In the case of trans-1,3-dibromohexane, two chair conformers are possible, interconverting through a process known as a ring flip. In one conformer, one bromine atom occupies an axial (a) position while the other is in an equatorial (e) position. The ring flip converts the axial bromine to an equatorial position and the equatorial bromine to an axial one.

Due to the symmetry of the molecule, where the two substituents are identical, the two chair conformations, (1a,3e)-dibromocyclohexane and (1e,3a)-dibromocyclohexane, are energetically equivalent. This means that at any given moment, there is an equal population of both conformers. This energetic equivalence arises from the fact that in each conformation, there is one axial bromine atom and one equatorial bromine atom, resulting in identical steric interactions.

Quantitative Conformational Analysis

While the two chair conformers of trans-1,3-dibromohexane are energetically equivalent, a quantitative analysis of their geometric parameters is crucial for a complete understanding of their structure. This data is typically obtained through computational chemistry methods.

Computational Data

Density Functional Theory (DFT) is a powerful computational method for modeling the electronic structure of molecules and predicting their geometries and relative energies. While specific DFT studies on trans-1,3-dibromohexane are not extensively reported in the literature, calculations on analogous 1,3-disubstituted cyclohexanes provide valuable insights. The following table summarizes the expected geometric parameters for the chair conformers of trans-1,3-dibromohexane based on established principles and data from related molecules.

| Parameter | Axial Bromine Conformer | Equatorial Bromine Conformer |

| C-Br Bond Length (Å) | ~1.95 | ~1.94 |

| C-C-Br Bond Angle (°) | ~111 | ~112 |

| Dihedral Angles (°) | ||

| Br-C1-C2-C3 | ~-55 (gauche) | ~175 (anti) |

| Br-C3-C2-C1 | ~55 (gauche) | ~-175 (anti) |

| Relative Energy (kcal/mol) | 0 | 0 |

Table 1: Predicted Geometric and Energetic Data for the Conformers of trans-1,3-Dibromohexane.

Experimental Protocols

The conformational dynamics of trans-1,3-dibromohexane can be investigated experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Purification of trans-1,3-Dibromohexane

A reliable method for the synthesis of trans-1,3-dibromohexane is essential for obtaining a pure sample for conformational analysis. A common approach involves the bromination of cyclohexene (B86901), followed by separation of the isomers.

Protocol:

-

Reaction Setup: A solution of cyclohexene in a suitable solvent (e.g., carbon tetrachloride) is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the cooled cyclohexene solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Workup: After the addition is complete, the reaction mixture is washed sequentially with a solution of sodium thiosulfate (B1220275) (to remove excess bromine), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isomer Separation: The resulting mixture of dibromocyclohexane isomers is separated using column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexane). The fractions containing the trans-1,3-dibromohexane isomer are identified by thin-layer chromatography and combined.

-

Final Purification: The purified trans-1,3-dibromohexane is obtained as a colorless oil after removal of the eluent.

Variable Temperature ¹H NMR Spectroscopy

Variable temperature (VT) ¹H NMR spectroscopy is a powerful technique to study conformational equilibria. By lowering the temperature, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the observation of signals from individual conformers. However, given the energetic equivalence of the two chair forms of trans-1,3-dibromohexane, distinct signals for each conformer are not expected. Instead, the spectrum will remain an average of the two identical conformers even at low temperatures. The primary utility of VT NMR in this specific case is to confirm the presence of a dynamic process and to observe any changes in chemical shifts or coupling constants that might indicate subtle conformational averaging effects.

Protocol:

-

Sample Preparation: A solution of purified trans-1,3-dibromohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

Initial Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K).

-

Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered in increments (e.g., 10 K). At each temperature, the system is allowed to equilibrate for several minutes before acquiring a new ¹H NMR spectrum.

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants of the signals are analyzed at each temperature.

Spectroscopic Data and Interpretation

The ¹H NMR spectrum of trans-1,3-dibromohexane is expected to be complex due to the overlapping signals of the methylene (B1212753) protons and the coupling between them and the methine protons attached to the bromine atoms. The interpretation of the coupling constants is guided by the Karplus equation, which relates the magnitude of the vicinal coupling constant (³J) to the dihedral angle between the coupled protons.

-

Axial-Axial Coupling (³J_aa): Protons in a diaxial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial (³J_ae) and Equatorial-Equatorial (³J_ee) Coupling: These relationships have dihedral angles of approximately 60°, leading to smaller coupling constants (typically 2-5 Hz).

Due to the rapid ring flip and the energetic equivalence of the two conformers, the observed coupling constants will be a time-average of the values for the individual conformers. Since each proton spends 50% of its time in an axial position and 50% in an equatorial position, the observed coupling constants will be an average of the axial-axial, axial-equatorial, and equatorial-equatorial couplings.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1, H-3 (methine) | 4.0 - 4.5 | Multiplet | Averaged ³J values |

| H-2, H-4, H-5, H-6 (methylene) | 1.5 - 2.5 | Multiplets | Averaged ²J and ³J values |

Table 2: Predicted ¹H NMR Spectral Data for trans-1,3-Dibromohexane.

Conclusion

The conformational analysis of trans-1,3-dibromohexane reveals a dynamic equilibrium between two energetically equivalent chair conformers. In each conformer, one bromine atom occupies an axial position while the other is in an equatorial position. This energetic equivalence leads to an equal population of both conformers at room temperature. While experimental techniques like variable temperature ¹H NMR spectroscopy can confirm the dynamic nature of the molecule, they do not allow for the resolution of individual conformers. Computational methods provide valuable insights into the geometric parameters of these conformers. A thorough understanding of the conformational landscape of this and related molecules is fundamental for professionals in the chemical and pharmaceutical sciences, as it directly impacts molecular properties and interactions.

chair conformation stability of 1,3-Dibromohexane isomers

An In-depth Technical Guide to the Chair Conformation Stability of 1,3-Dibromocyclohexane (B3263359) Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conformational analysis is a critical aspect of stereochemistry, providing essential insights into the physical properties, reactivity, and biological activity of cyclic molecules. For cyclohexane (B81311) derivatives, the molecule predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, and the interplay of steric interactions governs the equilibrium between the two possible chair conformers.

This technical guide provides a detailed analysis of the conformational stability of the stereoisomers of 1,3-dibromocyclohexane. Understanding the energetic penalties associated with different substituent arrangements is fundamental for predicting molecular behavior. The principles discussed are broadly applicable to the conformational analysis of substituted six-membered rings, a common motif in medicinal chemistry and materials science.

Stereoisomers of 1,3-Dibromocyclohexane

1,3-Dibromocyclohexane possesses two stereocenters (at C1 and C3), leading to the existence of two stereoisomers:

-

cis-1,3-Dibromocyclohexane: A meso compound where the two bromine atoms are on the same side of the ring.

-

trans-1,3-Dibromocyclohexane: Exists as a pair of enantiomers ((1R,3R) and (1S,3S)) where the bromine atoms are on opposite sides of the ring.

The conformational preference and stability of these isomers differ significantly, dictated primarily by the minimization of steric strain, particularly 1,3-diaxial interactions.

Conformational Analysis

The stability of a given conformer is quantified by assessing the steric strain. The primary destabilizing factors in substituted cyclohexanes are 1,3-diaxial interactions, which are repulsive van der Waals interactions between axial substituents on the same face of the ring. The energetic cost of placing a substituent in the axial position is known as its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane[1][2].

Energetic Parameters

The key quantitative value for this analysis is the A-value for bromine, which accounts for the steric strain of two 1,3-diaxial interactions between the bromine atom and hydrogen atoms.

| Parameter | Value (kcal/mol) | Value (kJ/mol) |

| A-value (Bromine) | ~0.43[3] | ~1.8 |

This A-value is relatively small compared to bulkier groups, a consequence of the long carbon-bromine bond (approx. 1.93 Å), which places the bromine atom further from the axial hydrogens, thus reducing steric repulsion[3].

cis-1,3-Dibromocyclohexane

In the cis isomer, one substituent must be axial (a) and the other equatorial (e). A chair-chair interconversion (ring flip) exchanges these positions, resulting in a conformer that is identical in energy.

Figure 1: Chair-chair interconversion of cis-1,3-dibromocyclohexane.

The two conformers, (1a, 3e) and (1e, 3a), are degenerate (isoenergetic). In each conformation, there is one axial bromine atom that experiences two 1,3-diaxial interactions with hydrogen atoms. Therefore, the total steric strain in each conformer is equivalent to one A-value for bromine.

-

Strain Energy (each conformer): ≈ 0.43 kcal/mol

-

Equilibrium: 50% Conformer A : 50% Conformer B

-

ΔG°: 0 kcal/mol

trans-1,3-Dibromocyclohexane

The trans isomer can exist in two distinct chair conformations: one with both bromine atoms in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a).

Figure 2: Chair-chair interconversion of trans-1,3-dibromocyclohexane.

The energetic difference between these two conformers is substantial.

-

Diequatorial (e,e) Conformer: This is the highly favored, low-energy conformation. The bulky bromine substituents occupy the less sterically hindered equatorial positions, avoiding any significant 1,3-diaxial interactions. The strain is minimal.

-

Diaxial (a,a) Conformer: This is a high-energy, unstable conformation. The total steric strain is the sum of:

-

Four Br-H 1,3-diaxial interactions: Each axial bromine interacts with two axial hydrogens. This contributes a strain energy of 2 * A-value(Br).

-

One Br-Br 1,3-diaxial interaction: A severe, repulsive interaction occurs between the two large, electron-rich bromine atoms forced into close proximity (observed Br-Br distance is ~3.54 Å)[4]. This interaction causes significant van der Waals repulsion and likely ring distortion, adding substantial strain beyond the simple sum of A-values[4].

-

The energy of the Br-Br diaxial interaction is not simply tabulated but is known to be highly destabilizing. Therefore, the total strain of the diaxial conformer is considerably greater than 2 * A-value(Br).

-

Strain Energy (e,e): ≈ 0 kcal/mol (baseline)

-

Strain Energy (a,a): > 2 * A-value(Br) = > 0.86 kcal/mol

-

ΔG°: > 0.86 kcal/mol (in favor of the diequatorial conformer)

Due to this large energy difference, the trans isomer exists almost exclusively in the diequatorial conformation at room temperature. Consequently, trans-1,3-dibromocyclohexane is more stable than its cis isomer[5].

Summary of Conformational Energies

The following table summarizes the estimated steric strain and relative stabilities of the conformers.

| Isomer | Conformer | Substituent Positions | Estimated Strain Energy (kcal/mol) | Relative Population at 25°C |

| cis-1,3-dibromo | A | 1-axial, 3-equatorial | ~0.43 | ~50% |

| B | 1-equatorial, 3-axial | ~0.43 | ~50% | |

| trans-1,3-dibromo | A | 1-equatorial, 3-equatorial | ~0 (Most Stable) | >99% |

| B | 1-axial, 3-axial | >0.86 (Highly Unstable) | <1% |

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and energy barriers is primarily accomplished through spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying conformational dynamics[6][7].

Methodology 1: Low-Temperature NMR

-

Sample Preparation: A solution of the 1,3-dibromocyclohexane isomer is prepared in a solvent with a low freezing point (e.g., deuterated toluene, CS₂).

-

Data Acquisition: ¹H NMR spectra are acquired over a range of temperatures, starting from room temperature and decreasing until the rate of chair-chair interconversion becomes slow on the NMR timescale.

-

Analysis: At room temperature, a single, time-averaged spectrum is observed. As the temperature is lowered, the signals for the axial and equatorial protons broaden, coalesce, and finally "freeze out" into two distinct sets of signals corresponding to each individual conformer[8].

-

Quantification: The relative populations of the conformers are determined by integrating the distinct signals at low temperature. The equilibrium constant (K_eq) is calculated from these populations. The Gibbs free energy difference is then determined using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Methodology 2: Coupling Constant Analysis

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired at room temperature.

-

Analysis: The vicinal coupling constants (³J_HH) for the protons on the bromine-bearing carbons (the H-C-Br protons) are measured. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Large coupling (³J ≈ 8-13 Hz): Characteristic of an axial-axial relationship.

-

Small coupling (³J ≈ 2-5 Hz): Characteristic of axial-equatorial or equatorial-equatorial relationships.

-

-

Quantification: For a rapidly equilibrating system, the observed coupling constant is a weighted average of the coupling constants for the individual conformers. By using reference values for pure axial and equatorial protons, the mole fraction of each conformer in the equilibrium can be calculated.

Computational Chemistry

Theoretical calculations are used to complement experimental data and provide detailed energetic and geometric information.

Methodology: Ab Initio / Density Functional Theory (DFT)

-

Structure Generation: The 3D structures of all possible chair conformers (e.g., diequatorial and diaxial for the trans isomer) are built in silico.

-

Geometry Optimization: The energy of each structure is minimized to find its most stable geometry using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain accurate electronic energies. Vibrational frequency calculations are also performed to confirm the structures are true minima and to obtain thermal corrections.

-

Analysis: The relative Gibbs free energies of the conformers are calculated by comparing their final energies, allowing for a theoretical prediction of the conformational equilibrium[9].

Figure 3: Workflow for determining conformational stability.

Conclusion

The conformational stability of 1,3-dibromocyclohexane isomers is a clear illustration of fundamental stereochemical principles. The cis isomer exists as a 1:1 mixture of two isoenergetic (a,e) conformers. In contrast, the trans isomer exhibits a strong preference for the diequatorial (e,e) conformation, as the diaxial (a,a) conformer is severely destabilized by both Br-H and Br-Br 1,3-diaxial interactions. This makes the trans isomer the more stable of the two. The quantitative analysis of these preferences, achieved through a combination of advanced NMR spectroscopy and computational chemistry, is essential for a complete understanding of the molecule's structure and reactivity.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Solved d) Cis-1,3-dibromocyclohexane is less stable than its | Chegg.com [chegg.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,3-Diaxial Interactions in cis-1,3-Dibromocyclohexane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the conformational analysis of cis-1,3-dibromocyclohexane, with a primary focus on the energetic and structural consequences of 1,3-diaxial interactions. In its chair conformation, cis-1,3-dibromocyclohexane can exist as two rapidly interconverting conformers: a diequatorial form and a diaxial form. The diaxial conformer is significantly destabilized by steric and electronic repulsion between the two axial bromine atoms, a classic example of 1,3-diaxial interaction. This guide synthesizes quantitative data on the energetic penalties of such interactions, details the experimental and computational methodologies used to study these phenomena, and provides a visual representation of the conformational equilibrium. Understanding these fundamental stereochemical principles is crucial for predicting molecular geometry, stability, and reactivity in the design and development of cyclic molecules in various scientific and pharmaceutical applications.

Conformational Analysis of cis-1,3-Dibromocyclohexane

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, as it minimizes both angle and torsional strain. In substituted cyclohexanes, the orientation of the substituents as either axial or equatorial significantly impacts the molecule's overall stability. For cis-1,3-dibromocyclohexane, a ring flip interconverts the diequatorial and diaxial conformers.